Splenopentin

概要

説明

Splenopentin is a bioactive peptide derived from the spleen. It is composed of five amino acids arranged in a specific sequence: Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine . This peptide has garnered significant attention due to its potential immunomodulatory properties, meaning it may play a role in regulating the immune system’s response .

準備方法

Synthetic Routes and Reaction Conditions: Splenopentin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence of Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine is assembled step-by-step, with each amino acid being protected by a temporary protecting group to prevent unwanted reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form .

化学反応の分析

Types of Reactions: Splenopentin primarily undergoes hydrolysis reactions, where the peptide bonds between amino acids are cleaved by water molecules. This can occur under acidic or enzymatic conditions. Additionally, this compound can participate in oxidation reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed:

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Methionine sulfoxide.

科学的研究の応用

Splenopentin, a synthetic pentapeptide derived from the splenic hormone splenin, is known for its immunomodulatory properties and replicates the biological activities of both splenin and thymopoietin. It has a specific sequence of amino acids (Arg-Lys-Glu-Val-Tyr). this compound is synthesized through solid-phase peptide synthesis (SPPS), utilizing coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and the final product is purified via high-performance liquid chromatography (HPLC).

Scientific Research Applications

This compound (diacetate) has a wide range of scientific research applications:

- Immunology It is used to study the differentiation and proliferation of T and B cells, as well as the production of cytokines. Research also indicates that this compound enhances immune responses, particularly in conditions of immunosuppression.

- Medicine Research on this compound (diacetate) focuses on its potential therapeutic applications in immunodeficiency, chronic infections, autoimmunity, and organ transplantation.

- Biology It is used to investigate the molecular mechanisms of immune modulation and the role of splenic hormones in immune responses.

- Industry this compound (diacetate) is used in the development of immunomodulatory drugs and therapeutic peptides.

Immunomodulatory Effects

This compound enhances immune responses, particularly in conditions of immunosuppression. Studies have shown that it accelerates recovery in mice following sublethal irradiation by increasing leukocyte counts and promoting hematopoietic recovery . In murine skin, this compound accelerates Langerhans cell recruitment and leads to pretreatment levels of Langerhans cell density in the skin . These results indicate that it may possibly be used to treat disorders (e.g., HIV infection) where impaired Langerhans cell density and function can lead to secondary cutaneous infections .

Effects of this compound on Immune Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Leukocyte Count (cells/mm³) | 4,500 | 6,800 |

| T-cell Proliferation (%) | 30 | 55 |

| Cytokine Production (pg/mL) | 150 | 300 |

Clinical Applications

This compound has potential therapeutic applications in:

- Immunodeficiency Disorders Enhancing immune responses in patients with weakened immunity.

- Chronic Infections Supporting immune function against persistent pathogens.

- Autoimmunity Modulating immune responses to prevent tissue damage.

- Organ Transplantation Improving graft acceptance by modulating the recipient's immune response.

作用機序

Splenopentin exerts its effects by interacting with immune cells, particularly lymphocytes and macrophages. It supports the production of cytokines, which are signaling molecules that regulate immune responses. Additionally, this compound promotes the proliferation and migration of immune cells, enhancing the body’s defense mechanisms . The exact molecular targets and pathways involved in these processes are still under investigation, but it is believed that this compound may interact with specific receptors on immune cells to exert its effects .

類似化合物との比較

Thymopentin: Another synthetic immunomodulatory peptide with a slightly different amino acid sequence.

Thymopoietin: A thymic hormone from which thymopentin is derived.

Splenopentin’s unique sequence and origin from the spleen distinguish it from these similar compounds, highlighting its potential as a distinct immunomodulatory agent.

生物活性

Splenopentin (SP-5) is a synthetic pentapeptide with the sequence Arg-Lys-Glu-Val-Tyr, derived from splenin, a product of the spleen. It is known for its immunomodulatory properties, particularly in enhancing the function of T and B cells. This article will detail the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant case studies.

- Immunomodulation : this compound mimics the biological activities of thymopoietin and splenin, promoting T and B cell differentiation and function. Unlike thymopentin, which affects neuromuscular transmission, this compound specifically enhances lymphocyte activity without such effects .

- Natural Killer (NK) Cell Activity : Research indicates that while this compound does not directly enhance NK cell activity, certain analogs can significantly augment this response in vitro. For instance, modifications to the amino acid sequence have shown promise in enhancing NK cell activation .

- Recruitment of Immune Cells : this compound has been shown to stimulate the recruitment of epidermal Langerhans cells, which play a crucial role in initiating immune responses .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and its analogs:

| Peptide | Effect on NK Cells | T-Cell Activation | B-Cell Activation |

|---|---|---|---|

| This compound (SP-5) | None | Yes | Yes |

| Lys-Lys-Glu-Val-Tyr (Analog 2) | Significant augmentation | Yes | Yes |

| n-Lys-Lys-Glu-Val-Tyr (Analog 3) | Significant augmentation | Yes | Yes |

Case Study 1: Immunomodulatory Effects in Patients

A study involving patients with splenic marginal zone lymphoma (SMZL) highlighted the potential therapeutic role of this compound in managing immune responses. Patients receiving splenectomy showed improved immune profiles post-operation, suggesting that this compound could enhance recovery by modulating immune functions post-surgery .

Case Study 2: Augmentation of NK Cell Activity

In a controlled laboratory setting, analogs of this compound were tested for their ability to enhance NK cell activity. The results indicated that while the original peptide did not affect NK cells directly, specific modifications led to significant increases in NK cell activity compared to controls treated with interferon gamma alone .

特性

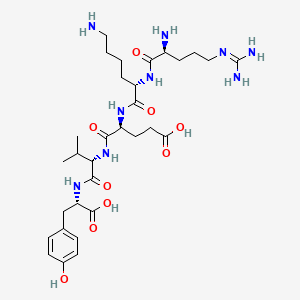

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNRVYVCHHIJP-AQBORDMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997315 | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75957-60-7 | |

| Record name | Splenopentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。